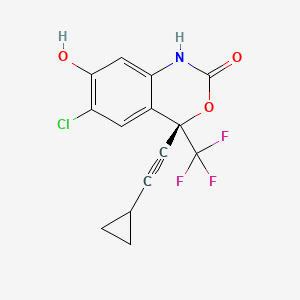

7-Hydroxyefavirenz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

252343-24-1 |

|---|---|

Molecular Formula |

C14H9ClF3NO3 |

Molecular Weight |

331.67 g/mol |

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 |

InChI Key |

GZMDZAYFVCXHFM-ZDUSSCGKSA-N |

SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |

Canonical SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Enzymology and Kinetics of Efavirenz 7 Hydroxylation

The metabolic conversion of efavirenz (B1671121) to its 7-hydroxy metabolite is a Phase I oxidative reaction primarily catalyzed by a specific cytochrome P450 (CYP) enzyme. researchgate.netnih.gov Extensive in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP2A6 as the principal catalyst for the 7-hydroxylation of efavirenz. researchgate.netnih.govacs.org While CYP2B6 is the major enzyme responsible for the metabolic conversion of efavirenz to 8-hydroxyefavirenz (B1664214), its role in 7-hydroxylation is considered minimal to none. acs.orgpharmgkb.org Research has shown that in a panel of ten different P450 enzymes, none demonstrated significant activity towards the 7-hydroxylation of efavirenz, underscoring the specific role of CYP2A6. acs.orgpharmgkb.org

The kinetics of 7-hydroxyefavirenz formation follow a classic hyperbolic, or Michaelis-Menten, model. acs.orgpharmgkb.org This indicates a standard enzyme-substrate interaction. In studies with pooled HLMs, the formation of this compound was characterized by an average Michaelis constant (Km) of 40.1 μM and a maximum velocity (Vmax) of 20.5 pmol/min/mg of protein. acs.orgpharmgkb.org This contrasts with the sigmoidal kinetics observed for the major 8-hydroxylation pathway, suggesting different enzymatic mechanisms and active site interactions. acs.orgpharmgkb.org

Further kinetic analyses in individual HLM samples have provided a range of values, reflecting interindividual variability in enzyme activity. researchgate.netnih.gov The inhibition of this pathway has also been studied, with substances like isoniazid (B1672263) showing potent time-dependent inhibition of efavirenz 7-hydroxylation by inactivating CYP2A6. drugbank.comasm.org

Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes (HLMs)

| Parameter | Value | Reference |

| Enzyme | CYP2A6 | researchgate.netnih.govacs.org |

| Kinetic Model | Hyperbolic (Michaelis-Menten) | researchgate.netacs.orgpharmgkb.org |

| Km (Michaelis constant) | 40.1 μM | acs.orgpharmgkb.org |

| Vmax (Maximum velocity) | 20.5 pmol/min/mg protein | acs.orgpharmgkb.org |

Proportionality of 7 Hydroxylation Within Efavirenz Phase I Metabolism

Within the context of Phase I metabolism, the 7-hydroxylation pathway is a minor route for the biotransformation of efavirenz (B1671121) compared to the dominant 8-hydroxylation pathway. acs.orgpharmgkb.org In vitro studies utilizing human liver microsomes have quantified the relative contributions of these two primary oxidative pathways. These investigations consistently show that 7-hydroxyefavirenz accounts for approximately 22.5% of the total primary metabolism of efavirenz. researchgate.netnih.govacs.orgnih.gov

The remaining 77.5% is attributed to the formation of 8-hydroxyefavirenz (B1664214), confirming its status as the major Phase I metabolite. researchgate.netnih.govacs.orgnih.gov This proportionality is further supported by kinetic data, which shows that the intrinsic clearance (CLint), calculated as Vmax/Km, for the formation of 8-hydroxyefavirenz is, on average, 3.2 times higher than that for this compound. nih.gov This difference in clearance rates underscores the greater efficiency and capacity of the 8-hydroxylation pathway, primarily mediated by CYP2B6, in metabolizing efavirenz. nih.gov

Both this compound and 8-hydroxyefavirenz can be further oxidized to dihydroxylated metabolites, a process in which CYP2B6 is the primary enzyme involved. researchgate.netnih.gov

Table 2: Proportional Contribution of Hydroxylation Pathways to Efavirenz Phase I Metabolism in vitro

| Metabolic Pathway | Metabolite | Contributing Enzyme(s) | Proportional Contribution (%) | Reference |

| 7-Hydroxylation | This compound | CYP2A6 | 22.5 | researchgate.netnih.govacs.orgnih.gov |

| 8-Hydroxylation | 8-Hydroxyefavirenz | CYP2B6 (major), CYP2A6 (minor) | 77.5 | researchgate.netnih.govacs.orgnih.gov |

Contextualization Relative to Major Efavirenz Clearance Routes

Phase II Conjugation of 7-Hydroxyefavirenz

Phase II metabolism is a critical step in the detoxification and elimination of efavirenz metabolites. For this compound, this primarily involves the formation of glucuronide and sulfate (B86663) conjugates. scielo.brinfekt.ch

Glucuronidation is a major pathway in the metabolism of this compound, leading to the formation of this compound glucuronide. scielo.brinfekt.ch This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Research has shown that the glucuronidation of hydroxylated efavirenz metabolites is a promiscuous process involving multiple UGT isoforms. pharmgkb.org Studies using recombinant human UGT enzymes have demonstrated that a wide array of these enzymes can catalyze the formation of this compound glucuronide. tandfonline.comnih.gov While the direct glucuronidation of the parent drug, efavirenz, is primarily mediated by UGT2B7, the subsequent glucuronidation of its hydroxylated metabolites, including this compound, involves a broader range of UGTs. tandfonline.comnih.gov In vitro studies have implicated nearly all tested UGT isoforms in this process, although their specific relative contributions in vivo are not fully elucidated. tandfonline.comnih.gov

Table 1: UGT Isoforms Involved in the Glucuronidation of Hydroxylated Efavirenz Metabolites

| UGT Isoform Family | Specific Isoforms Implicated |

| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10 |

| UGT2B | UGT2B7 |

This table is based on findings that multiple UGT isoforms are involved in the glucuronidation of hydroxylated efavirenz metabolites. pharmgkb.orgtandfonline.comnih.gov

In addition to glucuronidation, this compound can also undergo sulfation, a process catalyzed by sulfotransferase (SULT) enzymes. scielo.brinfekt.ch This pathway leads to the formation of this compound sulfate.

The specific SULT isoforms responsible for the sulfation of this compound have not been as extensively characterized as the UGT isoforms. However, it is known that various SULT isoforms are expressed in the liver and other tissues where drug metabolism occurs. nih.govresearchgate.net The sulfation of xenobiotics is a common detoxification pathway, and it is likely that one or more of the human SULT isoforms are involved in the conjugation of this compound. Further research is needed to pinpoint the specific SULT enzymes that play a primary role in this metabolic step.

The this compound sulfate conjugate has been identified in human urine and is considered a significant urinary metabolite. scielo.brinfekt.ch Similar to glucuronidation, sulfation increases the polarity and water solubility of this compound, thereby aiding its renal excretion. In vivo studies have indicated that this compound sulfate can be a major urinary sulfate conjugate of efavirenz. infekt.ch

Table 2: Summary of Downstream Metabolic Conjugates of this compound

| Conjugation Pathway | Enzyme Family | Resulting Conjugate | Primary Excretion Route |

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | This compound Glucuronide | Urine |

| Sulfation | Sulfotransferases (SULTs) | This compound Sulfate | Urine |

This table summarizes the main Phase II conjugation pathways for this compound. scielo.brinfekt.ch

Sulfation: Formation of this compound Sulfates

Identification of Sulfotransferase (SULT) Isoforms Involved

Secondary Oxidative Metabolism of this compound

The secondary metabolism of this compound involves additional oxidative processes, primarily hydroxylation, which introduce another hydroxyl group to the molecule. This results in the formation of dihydroxylated species. researchgate.net In vitro studies using human liver microsomes (HLMs) have demonstrated that when this compound is used as a substrate, a metabolite peak consistent with a dihydroxylated form of efavirenz is produced. researchgate.net This sequential oxidation is a key step in the metabolic cascade of efavirenz. researchgate.netresearchgate.net

A specific outcome of the secondary oxidative metabolism of this compound is the generation of dihydroxylated metabolites. researchgate.net One such identified metabolite is 7,8-dihydroxyefavirenz. acs.orgnih.gov This compound is created through the further hydroxylation of this compound. acs.org Investigations into the metabolism of efavirenz have confirmed the generation of both monohydroxylated metabolites, such as this compound, and dihydroxylated metabolites like 7,8-dihydroxyefavirenz. nih.govresearchgate.net These subsequent metabolic steps follow the primary phase 1 biotransformation of the parent drug. nih.gov

The enzymatic catalyst for the further hydroxylation of this compound has been identified through in vitro experiments. Studies utilizing a panel of expressed cytochrome P450 (P450) enzymes have shown that CYP2B6 is the principal enzyme responsible for oxidizing this compound into a dihydroxylated metabolite. researchgate.netresearchgate.netacs.org When this compound was incubated with various expressed P450s, CYP2B6 demonstrated the primary catalytic activity in forming this secondary metabolite. researchgate.netresearchgate.net

Kinetic analyses of this specific metabolic step have been performed. The metabolism of this compound to dihydroxylated efavirenz by CYP2B6 was found to follow a one-site hyperbolic Michaelis-Menten equation. researchgate.net This indicates a standard enzyme-substrate interaction. While CYP2A6 is the main catalyst for the initial formation of this compound from efavirenz, it is CYP2B6 that predominantly handles its subsequent oxidation. researchgate.netnih.govoup.com

Interactive Data Tables

Table 1: Key Metabolites in the Downstream Pathway of this compound

| Precursor Compound | Resulting Metabolite | Metabolic Process |

| This compound | 7,8-Dihydroxyefavirenz | Secondary Oxidative Metabolism (Hydroxylation) |

Table 2: Enzymatic Systems in this compound Metabolism

| Substrate | Primary Enzyme | Metabolic Reaction | Kinetic Model |

| This compound | CYP2B6 | Formation of dihydroxylated efavirenz | Michaelis-Menten (one-site hyperbolic) researchgate.net |

Pharmacogenetics of Efavirenz 7 Hydroxylation

Genetic Polymorphisms in Cytochrome P450 2A6 (CYP2A6) Affecting 7-Hydroxylation Activity

Several allelic variants in the CYP2A6 gene have been studied for their association with efavirenz (B1671121) metabolism. These polymorphisms can lead to decreased or loss of enzyme function, impacting the clearance of drugs metabolized through this pathway.

One of the most studied variants is CYP2A6*9 (rs28399433, also cited as -48T>G), a polymorphism in the promoter region. oup.compharmgkb.org This variant is considered a loss-of-function allele. oup.com Studies have reported that the presence of the G allele (or C allele, depending on the strand) is associated with decreased metabolism of efavirenz. oup.compharmgkb.org Another variant, rs28399454, has also been investigated, though findings regarding its impact have been inconsistent. pharmgkb.org Some research indicates that the T allele of rs28399454 is associated with altered efavirenz metabolism, while other studies have not found a significant association. pharmgkb.org

Table 1: Key CYP2A6 Allelic Variants and their Functional Impact on Efavirenz Metabolism

| Variant (rsID) | Common Name/Notation | Functional Impact on Efavirenz Metabolism |

| rs28399433 | CYP2A69, -48T>G | Associated with decreased metabolism and increased efavirenz plasma concentrations. oup.compharmgkb.orgoup.com |

| rs28399454 | 1093C>T | Association with efavirenz plasma concentrations is debated, with some studies showing a significant contribution to variability and others finding no association. pharmgkb.org |

| CYP2A64 | Gene deletion | A study noted no significant association with plasma efavirenz concentrations for three subjects heterozygous for this deletion. oup.com |

Genetic polymorphisms in CYP2A6 are linked to variability in efavirenz plasma concentrations. The CYP2A6 -48T→G variant has been significantly associated with increased efavirenz concentrations in several studies, including analyses of Black and White patient populations. oup.comoup.com One study found this association to be particularly evident in individuals who were already classified as CYP2B6 slow metabolizers. oup.com For instance, a multivariate analysis showed that the CYP2A6 1093C>T (rs28399454) polymorphism contributed to 27% of the total variance in efavirenz plasma levels in one patient cohort. pharmgkb.orgpharmgkb.org However, other reports show no significant link between this specific SNP and efavirenz plasma concentrations, highlighting the complexity of these genetic associations. pharmgkb.org

Specific Allelic Variants and Their Impact on Enzyme Function

Influence of CYP2B6 Genetic Variability on the Relative Importance of CYP2A6 Pathway

Efavirenz is primarily cleared through 8-hydroxylation by CYP2B6. up.ac.zaasm.orgnih.gov This enzyme is highly polymorphic, with variants like CYP2B6*6 (defined by SNPs 516G>T and 785A>G) leading to significantly reduced enzyme function and slower efavirenz metabolism. up.ac.zadovepress.compharmgkb.org

Research has demonstrated that the impact of CYP2A6 loss-of-function alleles on efavirenz exposure is most pronounced in patients who also carry CYP2B6 loss-of-function genotypes. oup.com This indicates a gene-gene interaction where the functional status of the primary metabolic enzyme dictates the significance of the secondary pathway. A study focusing on individuals with CYP2B6 slow metabolizer genotypes found that CYP2A6 polymorphisms were significant predictors of even higher efavirenz concentrations. oup.com

Table 2: Influence of CYP2B6 Genotype on Efavirenz Metabolism Pathways

| CYP2B6 Metabolizer Status | Primary Metabolic Pathway (8-hydroxylation) | Relative Importance of CYP2A6 Pathway (7-hydroxylation) |

| Extensive/Rapid Metabolizer (e.g., 1/1) | High activity, efficient clearance. pharmgkb.org | Minor contribution to overall clearance. up.ac.zapharmgkb.org |

| Intermediate Metabolizer (e.g., 1/6) | Reduced activity, intermediate clearance. pharmgkb.org | Increased contribution compared to extensive metabolizers. asm.org |

| Slow Metabolizer (e.g., 6/6) | Low activity, slow clearance. pharmgkb.org | Significant contribution to overall clearance. up.ac.zaasm.orgoup.com |

Methodological Approaches for Investigating Pharmacogenetic Modulators

A variety of scientific methods are employed to investigate the genetic factors that modulate efavirenz metabolism, including the 7-hydroxylation pathway.

In Vitro Studies: These investigations often use human liver microsomes (HLMs) and recombinant CYP enzymes to directly measure the formation rates of metabolites like 7-hydroxyefavirenz and 8-hydroxyefavirenz (B1664214). asm.org This approach allows researchers to determine the specific contribution of enzymes like CYP2A6 and CYP2B6 and to assess the inhibitory potential of other drugs on these pathways. asm.org

Clinical Cohort Studies: Observational and prospective clinical trials are fundamental for studying pharmacogenetics in patient populations. oup.comnih.gov In these studies, patients receiving efavirenz have their plasma drug concentrations measured and their DNA analyzed for genetic polymorphisms in relevant genes (CYP2B6, CYP2A6, etc.). oup.comnih.gov Statistical analyses are then used to find associations between specific genotypes and pharmacokinetic outcomes. oup.com

Population Pharmacokinetic (PopPK) Modeling: This mathematical modeling technique is used to analyze sparse pharmacokinetic data collected from a large number of individuals, as is common in clinical trials. oup.comresearchgate.net PopPK models can quantify the variability in drug clearance within a population and identify covariates, such as genetic polymorphisms (CYP2B6, CYP2A6), that explain this variability. researchgate.netplos.org

Genome-Wide Association Studies (GWAS): This approach involves scanning the entire genome for common genetic variations to see if any of those variants are associated with a particular trait, such as efavirenz plasma concentrations. A GWAS of efavirenz pharmacokinetics implicated several CYP2B6 variants. pharmgkb.org

Phenotyping Studies: These studies assess the in vivo activity of a specific enzyme by administering a probe drug that is primarily metabolized by that enzyme. For instance, CYP2A6 activity has been phenotyped using caffeine (B1668208) metabolic ratios to investigate the inductive effects of chronic efavirenz administration. iu.edu

Analytical Methodologies for the Study of 7 Hydroxyefavirenz

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for isolating 7-hydroxyefavirenz from its parent drug, efavirenz (B1671121), and other metabolites, which often coexist in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a robust and widely used method for the analysis of efavirenz and its metabolites. ijpsonline.comijpsonline.com Several HPLC methods coupled with ultraviolet (UV) detection have been developed for quantifying these compounds in various biological samples, including human plasma. ijpsonline.comijpsonline.comresearchgate.net

These methods typically utilize reversed-phase columns, most commonly C18 columns, for separation. ijpsonline.comnih.govdovepress.com The separation is achieved by gradient or isocratic elution with a mobile phase usually consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724). ijpsonline.comdovepress.com UV detection is commonly set at a wavelength where both efavirenz and its metabolites exhibit significant absorbance, often around 245 nm or 247 nm. ijpsonline.comnih.govdovepress.com For instance, one method successfully separated 8-hydroxyefavirenz (B1664214), efavirenz, and neostigmine (B1678181) using a C18 column with a gradient elution of water and acetonitrile at a flow rate of 0.6 ml/min. ijpsonline.com Another validated HPLC-UV method used a mobile phase of acetonitrile and water at a flow rate of 1.2 mL/min for the determination of efavirenz in human plasma. nih.gov While effective, HPLC-UV methods may have higher limits of quantification compared to mass spectrometry-based assays, making them suitable for less complex bioanalytical assays. ijpsonline.comijpsonline.com

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | C18 (150x4.6 mm, 2.6 µ) ijpsonline.com | Reversed-phase C18 (150 mm) researchgate.net | Omnispher C18 (150 x 4.6 mm, 5 µm) dovepress.com |

| Mobile Phase | Water (A): Acetonitrile (B) ijpsonline.com | Acetonitrile and water nih.gov | 10 mM KH2PO4 (pH 3.1): Acetonitrile (50:50, v/v) dovepress.com |

| Flow Rate | 0.6 ml/min ijpsonline.com | 1.2 ml/min nih.gov | Not Specified |

| Detection | UV at 245 nm ijpsonline.com | UV at 247 nm nih.gov | UV at 245 nm dovepress.com |

| Application | Separation of efavirenz and 8-hydroxyefavirenz in human liver microsomes ijpsonline.com | Determination of efavirenz in human plasma researchgate.netnih.gov | Measurement of efavirenz plasma concentrations dovepress.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By using columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. sapub.org

UPLC methods have been developed for the enantioseparation of efavirenz and for the analysis of antiviral drugs and their metabolites, including this compound. sapub.orgmdpi.com For instance, a UPLC-based method was developed to resolve efavirenz, this compound, and 8-hydroxyefavirenz using a Waters XTerra MS C18 column (2.5 µm, 2.1x50 mm). natap.org The separation was achieved with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.5 ml/min. natap.org Another UHPLC method optimized for 21 antiviral drugs used a BEH Shield RP18 stationary phase with a gradient of 25 mmol/L formic acid in water and acetonitrile. mdpi.com The combination of UPLC's superior separation power with the sensitivity of mass spectrometry provides a powerful tool for metabolite analysis. natap.orgnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Quantification and Identification

Mass spectrometry has become the gold standard for the definitive identification and sensitive quantification of drug metabolites due to its high selectivity and specificity. When coupled with liquid chromatography, it provides a robust platform for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. semanticscholar.orgplos.org These methods are widely used for the quantification of this compound in biological fluids like plasma and cerebrospinal fluid. semanticscholar.orgnih.govoup.com

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized and detected by the mass spectrometer. Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.govresearchgate.net For example, one method for quantifying efavirenz and its hydroxylated metabolites involved protein precipitation of plasma samples. nih.gov Another study utilized liquid-liquid extraction with ethyl acetate (B1210297) to extract efavirenz and its metabolites from plasma. researchgate.net LC-MS/MS methods offer excellent sensitivity and specificity, with lower limits of quantification (LLOQ) reaching low ng/mL levels. nih.govoup.com One study reported an LLOQ of 0.625 ng/mL for this compound in cerebrospinal fluid. oup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The coupling of Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) offers the highest degree of sensitivity and resolution for the analysis of this compound. natap.orgnih.govnih.gov This combination leverages the high-efficiency separation of UPLC and the highly selective and sensitive detection of tandem mass spectrometry. nih.govresearchgate.net

UPLC-MS/MS assays have been developed for the simultaneous quantification of efavirenz and its metabolites in various biological compartments, including blood plasma, seminal plasma, and cerebrospinal fluid. nih.gov These methods often employ a reversed-phase UPLC column and gradient elution, followed by detection using a triple quadrupole mass spectrometer. natap.orgnih.gov A highly sensitive UPLC-MS/MS technique was validated for the quantitation of efavirenz with a reliable detection limit of approximately 15-20 femtomoles. nih.gov In one study, efavirenz and its metabolites were detected and quantified using an AB Sciex QTRAP 5500 mass spectrometer interfaced with an Acquity UPLC system. natap.orgnih.gov The short analysis time, typically under 10 minutes per sample, makes this technique suitable for high-throughput analysis in pharmacokinetic research. nih.gov

| Parameter | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 |

| Chromatography System | Acquity UPLC natap.orgnih.gov | Waters ACQUITY UPLC sapub.org |

| Column | Waters XTerra MS C18, 2.5 µm, 2.1x50 mm natap.org | Chiracel OD-H (250 mm x 4.6 mm) 5 µm sapub.org |

| Mobile Phase | Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) natap.org | n-Hexane and Isopropyl alcohol (90:10 v/v) sapub.org |

| Flow Rate | 0.5 ml/min natap.org | 1.0 mL/min sapub.org |

| Mass Spectrometer | AB Sciex QTRAP 5500 natap.orgnih.gov | Not Applicable (UPLC-PDA method) |

| Application | Quantification of EFV, 7-OH-EFV, 8-OH-EFV in neuronal cultures natap.org | Enantioseparation of Efavirenz sapub.org |

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used in LC-MS to generate gas-phase ions from thermally labile, high molecular weight molecules in solution without significant fragmentation. semanticscholar.orglibretexts.org The solution containing the analyte is sprayed through a charged needle, creating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. libretexts.org ESI can be operated in either positive or negative ion mode. For the analysis of efavirenz and its metabolites, both modes have been utilized, with negative ionization often chosen for detection. plos.orgoup.comresearchgate.net

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. washington.edu In an MRM experiment, a specific precursor ion (an ion corresponding to the molecule of interest, e.g., protonated or deprotonated this compound) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is selected and monitored by the second mass analyzer (Q3). washington.edu This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the accurate quantification of analytes at very low concentrations. plos.orgwashington.edu For example, a method for efavirenz analysis used the MRM transition m/z 314.20 → 243.90 for quantification. plos.org The specific precursor-to-product ion transitions for this compound are selected to ensure the method's specificity and avoid interference from other compounds in the matrix. semanticscholar.orgresearchgate.net

Sample Preparation and Internal Standard Strategies for Biological Samples

The accurate quantification of this compound from biological samples necessitates meticulous sample preparation to remove interfering endogenous components like proteins and phospholipids. The primary techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and supported liquid extraction (SLE), each with specific applications and advantages. The choice of an appropriate internal standard (IS) is equally critical to correct for variability during the analytical process.

Sample Preparation Techniques:

Protein Precipitation (PPT): This is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.govresearcher.lifeasm.org In one validated method, sample preparation was achieved through the protein precipitation of 100 µL of plasma. nih.govresearcher.liferesearchgate.net Following centrifugation, the supernatant containing the analyte of interest can be directly injected or further processed. nih.govresearcher.life While simple, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that partitions compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. pscengineering.com For the analysis of this compound and its parent compound, one method utilized a 1:1 mixture of hexane (B92381) and ethyl acetate for extraction. nih.gov The organic layer, containing the analytes, is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.gov This technique generally yields cleaner extracts than PPT. pscengineering.com

Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE, providing the benefits of high recovery and clean extracts in a more automated and reproducible format. In a study validating an LC-MS/MS method for efavirenz and its metabolites, compounds were extracted from plasma using SLE. nih.gov

A significant challenge in the analysis of this compound is its chemical instability under common laboratory conditions. Research has shown that this compound is unstable in plasma at room temperature over 24 hours (experiencing 46%-69% loss) and when stored at -20°C for 90 days (17%-50% loss). nih.gov It is particularly susceptible to degradation upon heating, with a 90%-95% loss observed after 1 hour at 60°C. nih.gov This instability necessitates careful handling and storage of samples and precludes heat-based methods for viral inactivation if this compound is to be accurately quantified. nih.gov

Internal Standard (IS) Strategies:

The use of an internal standard is fundamental in LC-MS bioanalysis to compensate for analyte loss during sample preparation and for variations in instrument response. wuxiapptec.com The ideal IS has chemical and physical properties nearly identical to the analyte.

Structural Analogs: Early methods sometimes employed structural analogs as internal standards. For instance, diazepam and neostigmine have been used as internal standards in HPLC methods for the parent drug, efavirenz. researchgate.netijpsonline.com However, these compounds may not perfectly mimic the extraction behavior and ionization response of the analyte.

Stable Isotope-Labeled (SIL) Internal Standards: SIL internal standards are the gold standard for quantitative LC-MS/MS analysis. wuxiapptec.com In these standards, one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C). wuxiapptec.com Because they co-elute with and have nearly identical physicochemical properties to the analyte, they can effectively compensate for matrix effects and extraction variability. wuxiapptec.com For the analysis of efavirenz and its metabolites, isotopically labeled analogs such as [¹³C₆]efavirenz and [²H₄]8-hydroxy-efavirenz have been utilized. asm.orgplos.org Following this best practice, deuterated this compound, such as 7-Hydroxy-Efavirenz D4 , is the most appropriate internal standard for the quantification of this compound. synzeal.comaquigenbio.com

| Technique | Description | Internal Standard Example | Reference |

| Protein Precipitation (PPT) | Rapid removal of proteins using an organic solvent like acetonitrile. | [¹³C₆]efavirenz | nih.govasm.orgplos.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Racemic fluorinated analog of EFV | nih.govnatap.org |

| Supported Liquid Extraction (SLE) | LLE performed on a solid support for improved efficiency and automation. | Not Specified | nih.gov |

| Ideal Internal Standard | Stable Isotope-Labeled (SIL) standard that mimics the analyte's behavior. | 7-Hydroxy-Efavirenz D4 | wuxiapptec.comsynzeal.comaquigenbio.com |

Validation of Analytical Methods for Specificity, Sensitivity, Precision, and Accuracy

Validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Bioanalytical method validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govnih.govplos.org

Specificity and Selectivity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. semanticscholar.orgijpsonline.com For example, the MRM transitions for this compound have been identified as m/z 330/258 and 330/286. nih.gov Validated methods must demonstrate a lack of significant interference at the retention time of the analyte and its internal standard. nih.gov

Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. semanticscholar.org For this compound, the required sensitivity depends on the study's objective. Validated methods have reported LLOQs ranging from 0.25 ng/mL to 125 ng/mL, demonstrating the wide applicability of the developed assays. nih.govnih.gov

Precision and Accuracy: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the measured value to the true value. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is expressed as the percent bias or percent recovery. plos.org These parameters are evaluated within a single run (intra-day) and between different runs (inter-day). For bioanalytical methods, acceptance criteria for precision are typically within 15% CV (20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). asm.orgplos.org

The table below summarizes validation parameters from published research on methods for quantifying this compound or related efavirenz compounds, illustrating typical performance characteristics.

| Validation Parameter | Analyte | Method | Finding | Reference |

| Specificity | This compound | LC-MS/MS | Monitored specific MRM transitions (m/z 330/258, 330/286) to ensure selectivity. | nih.gov |

| Linearity | This compound | LC-HRMS/MS | Measuring range of 125-25,000 ng/mL. | nih.gov |

| Sensitivity (LLOQ) | This compound | LC-MS/MS | 0.25 ng/mL. | nih.gov |

| Sensitivity (LLOQ) | Efavirenz | LC-MS/MS | 1.0 ng/mL. | plos.org |

| Precision (Intra-day) | Efavirenz | LC-MS/MS | 2.41% to 6.42% (%CV). | plos.org |

| Precision (Inter-day) | Efavirenz | LC-MS/MS | 3.03% to 9.18% (%CV). | plos.org |

| Accuracy (Intra-day) | Efavirenz | LC-MS/MS | 100% to 111% of nominal value. | plos.org |

| Accuracy (Inter-day) | Efavirenz | LC-MS/MS | 95.2% to 108% of nominal value. | plos.org |

| Overall Validation | This compound | LC-HRMS/MS | Met all criteria of the European Medicines Agency guidelines regarding precision, accuracy, and selectivity. | nih.gov |

Structure Activity Relationships and Mechanistic Insights into Efavirenz Hydroxylation at the 7 Position

Molecular Determinants of Efavirenz (B1671121) Chemical Structure Influencing CYP2A6 7-Hydroxylation

The specific molecular features of efavirenz that dictate its orientation within the active site of CYP2A6 are critical for the site-specific hydroxylation at the 7-position. The interaction is governed by the physicochemical properties of both the substrate and the enzyme's binding pocket.

While studies have extensively detailed structural determinants for CYP2B6, the specifics for CYP2A6 are inferred from kinetic and metabolic data. The formation of 7-hydroxyefavirenz exhibits standard Michaelis-Menten (hyperbolic) kinetics. acs.org This suggests a relatively straightforward binding mechanism, likely involving a single binding orientation that presents the 7-position of the chlorophenyl ring to the enzyme's catalytic heme center for oxidation.

The key structural components of efavirenz influencing this interaction include:

The Chlorophenyl Ring: The primary site of action for CYP2A6 is the aromatic chlorophenyl ring. The electronic properties and steric configuration of this ring system are paramount for positioning the C-7 carbon for hydrogen abstraction and subsequent hydroxylation.

Comparative Structure-Activity Analysis of Efavirenz Analogues Regarding Hydroxylation Patterns

The study of efavirenz analogues provides valuable insight into which structural motifs are indispensable for metabolic activity. Research examining the metabolism of various efavirenz analogues by cytochrome P450 enzymes reveals strict structural requirements for hydroxylation.

A key finding is that the integrity of the heterocyclic oxazinone ring is crucial for metabolic activity by CYP enzymes, including CYP2B6. acs.org Analogues in which this ring is disrupted fail to undergo metabolism. acs.org This suggests that the ring is either a primary binding feature or is essential for maintaining the necessary three-dimensional structure for entry and binding into the enzyme's active site.

Modifications to the side chain also impact metabolism. Replacing the rigid terminal alkyne of the cyclopropylacetylene (B33242) group with a more flexible alkene results in altered metabolic profiles, indicating the importance of this group's stereoelectronic properties in determining the precise substrate orientation. acs.org

Below is a comparative table of efavirenz and its analogues, detailing structural changes and their general impact on metabolism by hepatic enzymes.

| Compound | Structural Modification from Efavirenz | Reported Metabolic Activity (Primarily by CYP2B6) |

|---|---|---|

| Efavirenz | Parent Compound | Metabolized to 8-hydroxyefavirenz (B1664214) (major) and this compound (minor). acs.org |

| Analogue with Disrupted Oxazinone Ring | The N-C=O bond within the oxazinone ring is cleaved. | No monooxygenated metabolites formed by cDNA-expressed CYP2B6. acs.org |

| Analogue with trans-alkene | The cyclopropylacetylene alkyne is replaced by a trans-alkene. | Metabolized to two different monooxygenated metabolites by CYP2B6. acs.org |

| Analogue with Open Cyclopropyl (B3062369) Ring | The cyclopropyl ring is opened to form a linear chain. | Metabolized by CYP2B6. acs.org |

This table summarizes findings primarily from studies focused on CYP2B6, as it is the main metabolizing enzyme. However, the structural requirements for binding and metabolism offer broader insights applicable to understanding the specificity of other CYPs like CYP2A6.

Enzymatic Reaction Mechanisms for Site-Specific Hydroxylation at the 7-Position

The formation of this compound by CYP2A6 follows the canonical catalytic cycle of cytochrome P450 enzymes. This multi-step process facilitates the insertion of a single oxygen atom from molecular oxygen (O₂) into the efavirenz molecule.

The proposed mechanism for the 7-hydroxylation of efavirenz is as follows:

Substrate Binding: An efavirenz molecule binds to the active site of the CYP2A6 enzyme, which contains a ferric (Fe³⁺) heme center. This binding displaces a water molecule from the iron's coordination sphere.

First Electron Transfer: The enzyme receives an electron from its redox partner, NADPH-cytochrome P450 reductase. This reduces the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron, forming a ferrous-dioxygen complex.

Second Electron Transfer: A second electron is transferred, typically from the same reductase, which reduces the ferrous-dioxygen complex to a peroxo-anion species. This is a rapid and often rate-limiting step.

O-O Bond Cleavage: The unstable peroxo species is protonated twice, leading to the cleavage of the O-O bond. One oxygen atom is released as a water molecule, while the other remains as a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O), known as Compound I.

Hydrogen Abstraction and Rebound: This potent ferryl-oxo species abstracts a hydrogen atom from the 7-position of the efavirenz aromatic ring, creating a transient substrate radical and a hydroxylated iron species (Fe⁴⁺-OH). In a rapid subsequent step known as "oxygen rebound," the hydroxyl group is transferred from the iron to the substrate radical, forming the final product, this compound.

Product Release: The hydroxylated metabolite, this compound, has a lower binding affinity for the active site than the parent compound and is released, returning the enzyme to its initial ferric state, ready for another catalytic cycle.

The observation that isoniazid (B1672263) acts as a mechanism-based inactivator of CYP2A6-mediated 7-hydroxylation provides further mechanistic insight. asm.org This type of inhibition occurs when the enzyme processes a substrate to form a reactive intermediate that covalently binds to and inactivates the enzyme, confirming that efavirenz is actively processed within the CYP2A6 catalytic site. asm.org

Comparative Metabolic Profiling and Inter Metabolite Relationships

Distinguishing 7-Hydroxyefavirenz from 8-Hydroxyefavirenz (B1664214)

The formation of this compound and 8-hydroxyefavirenz is distinguished by the specific enzymes that catalyze their production and their subsequent abundance in metabolic systems.

The hydroxylation of efavirenz (B1671121) at the 7- and 8-positions is catalyzed by different cytochrome P450 (CYP) isoforms. Efavirenz is metabolized to its major metabolite, 8-hydroxyefavirenz, predominantly by the CYP2B6 enzyme. pharmgkb.orgoup.comfrontiersin.orgfrontiersin.orgresearchgate.net While CYP2B6 is the principal catalyst for 8-hydroxylation, other enzymes such as CYP3A4, CYP3A5, and CYP1A2 may play minor roles in this pathway. pharmgkb.orgcore.ac.uk

In contrast, the formation of the minor metabolite, this compound, is primarily and almost exclusively catalyzed by the CYP2A6 enzyme. pharmgkb.orgfrontiersin.orgcore.ac.uknih.govpharmgkb.orgasm.org In vitro studies have confirmed that among a panel of P450s, none other than CYP2A6 showed significant activity toward the 7-hydroxylation of efavirenz. researchgate.net This enzymatic specificity is a key differentiator between the two primary metabolic pathways of efavirenz.

Kinetic studies further illuminate these differences. The formation of 8-hydroxyefavirenz in HLMs exhibits sigmoidal kinetics, suggesting complex enzyme-substrate interactions, with an average apparent Michaelis constant (Kₘ) of 20.2 µM and a maximum velocity (Vₘₐₓ) of 140 pmol/min/mg protein. researchgate.netacs.orgpharmgkb.org Conversely, the formation of this compound follows standard hyperbolic, or Michaelis-Menten, kinetics, with a Kₘ of 40.1 µM and a Vₘₐₓ of 20.5 pmol/min/mg protein. researchgate.netacs.orgpharmgkb.org The substantially higher Vₘₐₓ for 8-hydroxyefavirenz formation confirms its status as the major metabolic pathway.

| Metabolite | Relative Abundance (%) | Kinetic Model | Apparent Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

|---|---|---|---|---|

| This compound | 22.5 nih.govpharmgkb.org | Hyperbolic acs.orgpharmgkb.org | 40.1 acs.orgpharmgkb.org | 20.5 acs.orgpharmgkb.org |

| 8-Hydroxyefavirenz | 77.5 nih.govpharmgkb.org | Sigmoidal acs.orgpharmgkb.org | 20.2 acs.orgpharmgkb.org | 140 acs.orgpharmgkb.org |

Differential Enzymatic Catalysis

Interconversion and Sequential Metabolism between Hydroxylated Metabolites

Following their initial formation, both this compound and 8-hydroxyefavirenz are substrates for further enzymatic reactions, leading to more complex dihydroxylated metabolites.

Both primary hydroxylated metabolites can be further oxidized to form dihydroxylated metabolites. nih.govresearchgate.netcapes.gov.br Research has identified the formation of metabolites such as 7,8-dihydroxyefavirenz and 8,14-dihydroxyefavirenz. researchgate.netacs.orgacs.org These secondary metabolic steps represent a continuation of the biotransformation cascade of efavirenz. acs.org In vitro studies confirmed that these dihydroxylated metabolites could be generated when either this compound or 8-hydroxyefavirenz was used as a substrate. nih.govresearchgate.net

The principal enzyme responsible for the sequential hydroxylation of both this compound and 8-hydroxyefavirenz is CYP2B6. nih.govacs.orgcapes.gov.bracs.orgdovepress.com This indicates a central role for CYP2B6 not only in the primary, major metabolic pathway of efavirenz but also in its secondary metabolism. researchgate.netacs.org

Kinetic analyses of this secondary metabolism using recombinant CYP2B6 reveal different characteristics for each substrate. The metabolism of this compound to a dihydroxylated product follows Michaelis-Menten kinetics, with a Kₘ of 62.4 µM and a Vₘₐₓ of 1.3 pmol/min/pmol P450. researchgate.net In contrast, the metabolism of 8-hydroxyefavirenz by CYP2B6 is best described by a substrate inhibition model, with a Kₘ of 23.2 µM, a Vₘₐₓ of 4.21 pmol/min/pmol P450, and a substrate inhibition constant (Kₛ) of 23.4 µM. researchgate.net

| Substrate | Kinetic Model | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Kₛ (µM) |

|---|---|---|---|---|

| This compound | Michaelis-Menten researchgate.net | 62.4 researchgate.net | 1.3 researchgate.net | N/A |

| 8-Hydroxyefavirenz | Substrate Inhibition researchgate.net | 23.2 researchgate.net | 4.21 researchgate.net | 23.4 researchgate.net |

Formation of Dihydroxylated Metabolites from this compound and 8-Hydroxyefavirenz

Comparative Oxidative Reactivity of Hydroxylated Efavirenz Metabolites

The hydroxylated metabolites of efavirenz exhibit different levels of chemical reactivity, particularly concerning their interaction with the metabolizing enzymes themselves. Studies have shown that 8-hydroxyefavirenz is a more potent inactivator of CYP2B6 than its parent compound, efavirenz. researchgate.netcapes.gov.br

Further investigation revealed that 8-hydroxyefavirenz can irreversibly inactivate both the wild-type CYP2B6 enzyme and its common polymorphic variant, CYP2B6.4. researchgate.netcapes.gov.br In contrast, the parent compound efavirenz causes a reversible inactivation that is only observed with the wild-type enzyme. researchgate.netcapes.gov.br This suggests that the 8-hydroxy metabolite forms a reactive intermediate that leads to a permanent loss of enzyme function, highlighting its distinct oxidative reactivity compared to both efavirenz and, by extension, the less-studied this compound. capes.gov.br

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways responsible for the formation of 7-Hydroxyefavirenz in humans?

- Methodological Answer : this compound is predominantly formed via CYP2A6-mediated hydroxylation of efavirenz, as demonstrated in human liver microsomes (HLMs) and expressed enzyme systems. Kinetic studies using HLMs (0.25 mg/ml) and efavirenz concentrations (1–150 µM) revealed a mean Km of ~7.4 µM and Vmax of ~0.15 nmol/min/mg for this pathway. CYP2A6 shows substrate specificity for 7-hydroxylation, distinct from CYP2B6, which primarily catalyzes 8-hydroxylation .

Q. What analytical techniques are recommended for quantifying this compound in metabolic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, MRM transitions for this compound can be optimized using synthetic standards and validated for sensitivity (e.g., limit of quantification <10 nM). Chromatographic separation (e.g., C18 columns) ensures minimal interference from efavirenz or other metabolites .

Q. How do inter-individual variations in CYP2A6 activity influence this compound formation?

- Methodological Answer : Genotyping for CYP2A6 polymorphisms (e.g., CYP2A69) is critical, as reduced-function alleles correlate with lower this compound formation. In vitro studies using HLMs from CYP2A6 variant carriers show reduced intrinsic clearance (CLint) for this metabolite. Activity assays (e.g., coumarin hydroxylation) can phenotype CYP2A6 activity in liver samples .

Advanced Research Questions

Q. How can conflicting in vitro data on this compound formation (e.g., undetectable levels in some HLM samples) be resolved?

- Methodological Answer : Discrepancies may arise from genotypic variability (e.g., CYP2A6 null alleles) or experimental conditions (e.g., substrate saturation). To resolve this:

- Use genotyped HLMs to control for CYP2A6 variants.

- Optimize incubation conditions (e.g., efavirenz concentrations near Km values, cofactor stability).

- Validate assays with positive controls (e.g., expressed CYP2A6) .

Q. What statistical approaches are appropriate for analyzing correlations between CYP enzyme activities and this compound formation rates?

- Methodological Answer : Nonparametric Spearman correlation is recommended for small sample sizes (e.g., n=15 HLMs) to assess relationships between CYP2A6 activity and metabolite formation. For multivariate analysis, partial least squares regression (PLSR) can account for co-varying factors like CYP2B6 activity .

Q. How does CYP2A6 contribute to efavirenz metabolism in CYP2B6-deficient individuals?

- Methodological Answer : In individuals with reduced CYP2B6 activity (e.g., CYP2B66/*6 genotype), CYP2A6 becomes a compensatory pathway for efavirenz clearance. Pharmacokinetic modeling using CLint values from HLMs shows a 2.5-fold increase in CYP2A6’s relative contribution to 7-hydroxylation under CYP2B6 deficiency. Dose adjustments or therapeutic drug monitoring (TDM) may be warranted in these cases .

Q. What experimental models are suitable for studying the neurotoxic effects of this compound?

- Methodological Answer : Primary neuronal cultures (e.g., rat cortical neurons) exposed to this compound (1–10 µM) can assess calcium dysregulation and dendritic spine loss. Flow cytometry or live-cell imaging (e.g., Fluo-4 AM dye) quantifies intracellular calcium flux. Pair these with viability assays (MTT or LDH) to correlate toxicity with metabolite concentrations .

Q. How can researchers differentiate between primary and secondary metabolites of this compound in complex biological matrices?

- Methodological Answer : Use stable isotope-labeled this compound as an internal standard to track sequential metabolism. For example, incubate this compound with HLMs and monitor dihydroxylated metabolites (e.g., 7,8-dihydroxyefavirenz) via high-resolution MS. Synthetic standards are essential for structural confirmation .

Q. What pharmacometric strategies are recommended for predicting this compound exposure in vivo?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models incorporating in vitro CLint values (from HLMs) and CYP2A6/2B6 abundance data can simulate plasma concentrations. Validate models against clinical TDM data (efavirenz plasma levels: 1,000–4,000 µg/L) to refine parameters like hepatic extraction ratio .

Methodological Considerations for Data Reporting

- Data Contradictions : Report inter-HLM variability in CLint values (e.g., CV >50%) and stratify by genotype .

- Ethical Compliance : Adhere to GDPR for human-derived data (e.g., HLM donor information) and document consent processes .

- Supplementary Materials : Include raw chromatograms, kinetic curves, and genotype-phenotype correlation tables in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.